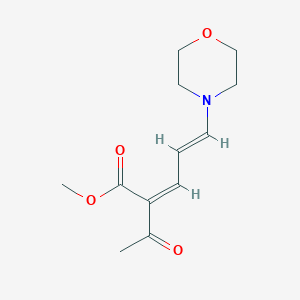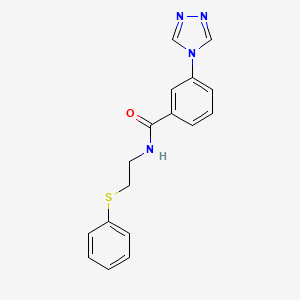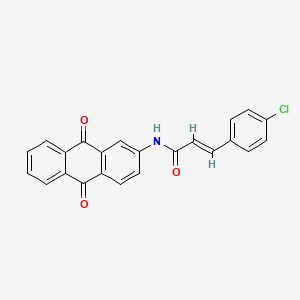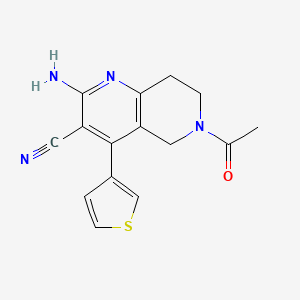
methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate is a multi-substituted conjugated diene. Conjugated dienes are compounds with alternating double bonds, which make them highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
The synthesis of methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis method. This involves the reaction of ketene dithioacetal with a variety of aromatic ketone compounds. The reaction is typically carried out in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The process consists of a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, subsequent intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Analyse Chemischer Reaktionen
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the diene.
Cyclization: The compound can participate in cyclization reactions, forming cyclic structures under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds and functional materials.
Biology: The compound’s reactivity makes it useful in studying biological processes and developing new biochemical assays.
Wirkmechanismus
The mechanism of action of methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in pericyclic reactions, such as electrocyclic ring-opening and ring-closing reactions. These reactions are stereospecific and can be influenced by thermal or photochemical conditions. The compound’s reactivity and ability to form stable intermediates make it a valuable tool in studying molecular mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate can be compared with other similar compounds, such as:
Pellitorine: A natural compound with a 2,4-dienamide moiety, known for its antibacterial and anticancer activities.
Piperovatine: Another natural compound with a 2,4-dienamide moiety, exhibiting anti-inflammatory and antifungal activities.
Trichostatin A: A compound with a 2,4-dienamide moiety, used as an antifungal agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
methyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-10(14)11(12(15)16-2)4-3-5-13-6-8-17-9-7-13/h3-5H,6-9H2,1-2H3/b5-3+,11-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOZGFGYQFXRQV-KFHPBGSASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC=CN1CCOCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/C=C/N1CCOCC1)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~3~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide](/img/structure/B5335745.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5335747.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5335762.png)
![(1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)methanol](/img/structure/B5335768.png)

![METHYL 2-{[4-ETHYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5335778.png)
![4-[2-[(4-Bromophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B5335779.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,5-dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5335784.png)
![6-[2-(4-methoxyphenyl)vinyl]phenanthridine](/img/structure/B5335798.png)

![ethyl 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidine-3-carboxylate](/img/structure/B5335808.png)
![3-(4-METHYLPHENYL)-2-[(1E)-2-(PYRIDIN-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5335816.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)
